molecular formula C7H5BClNO2 B591651 (3-Chloro-5-cyanophenyl)boronic acid CAS No. 915763-60-9

(3-Chloro-5-cyanophenyl)boronic acid

Cat. No.: B591651
CAS No.: 915763-60-9
M. Wt: 181.382
InChI Key: DYVJQLYYHMZIIU-UHFFFAOYSA-N
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Description

(3-Chloro-5-cyanophenyl)boronic acid (CAS No. 915763-60-9) is a substituted arylboronic acid characterized by a chloro (-Cl) group at the 3-position and a cyano (-CN) group at the 5-position of the benzene ring. Its molecular formula is C₇H₄BClNO₂, with a molecular weight of 180.38 g/mol. The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing nature of both substituents enhances its reactivity in forming carbon-carbon bonds while influencing its acidity and diol-binding capacity, critical for applications in catalysis and sensor technologies .

Properties

IUPAC Name

(3-chloro-5-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClNO2/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVJQLYYHMZIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717286
Record name (3-Chloro-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915763-60-9
Record name (3-Chloro-5-cyanophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-5-CYANOPHENYLBORONIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-cyanophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-5-cyanophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to enhance efficiency and yield. The use of robust palladium catalysts and efficient recycling of reagents are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-cyanophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The compound can also participate in other reactions, including 1,4-conjugate addition reactions and cross-coupling with diazoesters or potassium cyanate .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    1,4-Conjugate Addition: Ethenesulfonamides and a suitable base.

    Cross-Coupling with Diazoesters: Diazoesters and a palladium catalyst.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    1,4-Conjugate Addition: Arylethanesulfonamides.

    Cross-Coupling with Diazoesters: Biarylketones and phthalides.

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyanophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Structural and Electronic Differences

Substituted phenylboronic acids exhibit distinct properties based on substituent type, position, and electronic effects. Below is a comparative analysis of (3-Chloro-5-cyanophenyl)boronic acid with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications References
(3-Chloro-5-fluorophenyl)boronic acid 3-Cl, 5-F C₆H₅BClFO₂ Higher lipophilicity due to fluorine; used in antifungal agent synthesis.
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid 3-CN, 5-CF₃ C₈H₅BF₃NO₂ Enhanced electron deficiency improves inhibition of fungal enzymes.
(3-Bromo-5-chlorophenyl)boronic acid 3-Br, 5-Cl C₆H₅BBrClO₂ Bromine increases steric bulk, reducing cross-coupling efficiency.
4-Nitrophenylboronic acid 4-NO₂ C₆H₆BNO₄ Rapid oxidation to 4-nitrophenol under basic conditions; used in H₂O₂ sensing.
Phenanthren-9-yl boronic acid Polycyclic aromatic system C₁₄H₁₁BO₂ High cytotoxicity in triple-negative breast cancer cells.

Key Observations :

  • Substituent Position : Meta-substituted derivatives (e.g., 3-Cl, 5-CN) generally exhibit superior enzyme inhibition compared to ortho-substituted analogs due to reduced steric hindrance and optimized electronic interactions .
  • Electron-Withdrawing Effects: The cyano group (-CN) in this compound increases Lewis acidity, enhancing its binding to diols and serine proteases compared to fluorine (-F) or trifluoromethyl (-CF₃) substituents .
Reactivity in Cross-Coupling Reactions

The chloro and cyano groups in this compound stabilize the boronate intermediate during Suzuki-Miyaura couplings, enabling efficient reactions with aryl halides. In contrast, alkyl-substituted analogs (e.g., 1-Bromo-2-ethylhexane) require palladium catalysts like Tetra(triphenylphosphine)palladium for activation, highlighting the target compound’s superior reactivity .

Anticancer and Antimicrobial Potential

The cyano group may enhance cellular uptake or target binding, as seen in 6-hydroxynaphthalen-2-yl boronic acid .

Stability and pH Sensitivity

The compound’s stability under basic conditions is critical for applications in drug delivery. Studies on 4-nitrophenylboronic acid reveal accelerated oxidation to phenol derivatives at pH > 10, a trend likely applicable to this compound due to its electron-deficient aromatic ring .

Biological Activity

(3-Chloro-5-cyanophenyl)boronic acid, with the chemical formula C7_7H5_5BClNO2_2 and CAS number 915763-60-9, is a compound of increasing interest in medicinal chemistry and biotechnology. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant studies and data.

PropertyValue
Molecular FormulaC7_7H5_5BClNO2_2
Molar Mass181.38 g/mol
Density1.41 g/cm³
Boiling Point364.3 ± 52.0 °C (predicted)
pKa6.19 ± 0.10 (predicted)

Boronic acids, including this compound, are known to interact with various biological targets through their ability to form reversible covalent bonds with diols, which is critical for their activity as enzyme inhibitors. Specifically, these compounds have been shown to inhibit enzymes such as leucyl-tRNA synthetase , leading to the blockade of protein synthesis in bacteria and parasites .

Biological Activity

  • Antimicrobial Activity :
    • Boronic acids exhibit significant antimicrobial properties. Studies indicate that this compound can inhibit the growth of various microorganisms by targeting essential metabolic pathways. For instance, it has been implicated in inhibiting bacterial β-lactamases, which are enzymes that confer antibiotic resistance by breaking down β-lactam antibiotics .
  • Antiparasitic Potential :
    • Research has highlighted the potential of boronic acids in treating parasitic infections. The compound's structural features allow it to interfere with the metabolic processes of parasites like Trypanosoma brucei, responsible for African sleeping sickness . The structure-activity relationship (SAR) studies suggest that modifications in the boronic acid structure can enhance its potency against these pathogens.
  • Cytotoxicity and Selectivity :
    • The cytotoxic effects of this compound have been evaluated in mammalian cell lines. The compound demonstrated selective toxicity towards certain cancer cell lines while showing reduced toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .

Table 1: Summary of Biological Activity Data

Study ReferenceActivity TypeTarget Organism/Cell LineIC50_{50} / EC50_{50}
AntiparasiticTrypanosoma bruceipEC50_{50} > 7.0
AntimicrobialVarious bacterial strainsVaries by structure
CytotoxicityMammalian cell linesSelective toxicity observed

Notable Findings

  • Antiparasitic Activity : In vitro studies showed that derivatives of boronic acids, including this compound, exhibited potent activity against T. brucei, with pEC50_{50} values indicating high efficacy .
  • Mechanism Insights : The inhibition of leucyl-tRNA synthetase was confirmed as a primary mechanism through which this compound exerts its biological effects, leading to disrupted protein synthesis in susceptible organisms .

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